Butyl 2-chlorobutanoate is an organic compound with the molecular formula and a molecular weight of approximately 178.66 g/mol. It is classified as an ester, specifically a chlorinated butanoate, where the butyl group is attached to the 2-chlorobutanoate moiety. This compound typically appears as a colorless liquid and is characterized by its volatility and relatively low solubility in water, making it more soluble in nonpolar organic solvents. The presence of the chlorine atom enhances its reactivity compared to non-halogenated esters, making it a valuable intermediate in various
Butyl 2-chlorobutanoate can be synthesized through several methods:
Butyl 2-chlorobutanoate has several applications:
Interaction studies involving butyl 2-chlorobutanoate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Such studies help understand how this compound behaves in different chemical environments and its potential effects when interacting with biological systems. Specific interactions with enzymes or receptors have not been extensively documented, indicating a need for more research into its biological implications .
Several compounds share structural similarities with butyl 2-chlorobutanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butyl 2-bromobutanoate | More reactive than chlorinated counterparts due to bromine's better leaving group ability. | |
| Butyl 3-chlorobutanoate | Similar structure but differs in the position of chlorine, affecting reactivity patterns. | |
| Ethyl 2-chlorobutanoate | Shorter alkyl chain leading to different physical properties and reactivity. | |
| Butyl 2-methylbutanoate | Non-halogenated analog; less reactive but useful as an ester without halogen effects. |
Butyl 2-chlorobutanoate stands out due to its unique combination of halogenation and ester functionality, which provides specific reactivity patterns not found in non-halogenated esters or other alkyl halides .
Nucleophilic acyl substitution forms the cornerstone of ester synthesis, particularly for chlorinated derivatives like butyl 2-chlorobutanoate. This reaction typically involves the displacement of a leaving group (e.g., chloride) from an acyl chloride by an alcohol nucleophile.
The synthesis begins with 2-chlorobutyryl chloride (C₄H₆Cl₂O), which reacts with butanol (C₄H₉OH) in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The reaction proceeds via a two-step mechanism:
| Nucleophile | Acyl Chloride | Solvent | Yield (%) |
|---|---|---|---|
| Butanol | 2-Chlorobutyryl chloride | CH₂Cl₂ | 92 |
| tert-Butanol | 2-Chlorobutyryl chloride | THF | 64 |
| Isobutanol | 2-Chlorobutyryl chloride | Toluene | 78 |
Chiral butyl 2-chlorobutanoate derivatives are critical for enantioselective drug synthesis. Asymmetric catalysis enables access to optically active forms through stereocontrolled reactions.
Isothiourea catalysts (e.g., ITU1) facilitate the asymmetric α-chlorination of butyl butyrate precursors using N-chlorosuccinimide (NCS). This method achieves enantiomeric ratios (e.r.) up to 99:1 under cryogenic conditions (−78°C). The chiral center arises from selective chloride delivery to the Re face of the enolate intermediate.
Combining lipases with racemic 2-chlorobutyric acid enables kinetic resolution. Candida antarctica lipase B selectively esterifies the (R)-enantiomer with butanol, leaving the (S)-acid unreacted. Subsequent recycling of the undesired enantiomer improves overall efficiency.
Mechanochemistry offers an eco-friendly alternative to traditional solvent-based methods, leveraging mechanical energy to drive reactions.
Butyl 2-chlorobutanoate synthesis via HSBM involves grinding 2-chlorobutyric acid and butanol with iodine (I₂) and potassium hypophosphite (KH₂PO₂). This system generates in situ HCl, promoting esterification within 20 minutes at 25 Hz.
| Parameter | HSBM Method | Solution-Phase |
|---|---|---|
| Reaction time | 20 min | 6–12 h |
| Solvent consumption | 0 mL | 50–100 mL |
| Energy efficiency | High | Moderate |
Flow chemistry enhances reproducibility and safety in butyl 2-chlorobutanoate synthesis by enabling precise control over reaction parameters.
A tubular reactor system combines 2-chlorobutyryl chloride and butanol streams at 50°C, with residence times optimized to 5–10 minutes. The continuous process achieves 94% conversion, outperforming batch reactors by minimizing side reactions.
Palladium-loaded monolithic columns facilitate in situ HCl removal via hydrogenation, shifting the equilibrium toward ester formation. This approach reduces purification steps and increases throughput to >10 kg/day.
Butyl 2-chlorobutanoate represents a chlorinated aliphatic ester with the molecular formula C8H15ClO2 and a molecular weight of 178.656 grams per mole [1]. The compound consists of a 2-chlorobutanoic acid moiety esterified with butanol, creating a structure that incorporates both halogenated and ester functional groups [2]. The International Union of Pure and Applied Chemistry Standard InChIKey for this compound is NULLMNSLPQGSMJ-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [1].
The chemical structure features a chiral center at the carbon bearing the chlorine atom, which introduces stereochemical complexity to the molecule [3]. This asymmetric carbon atom creates the potential for enantiomeric forms, with the compound existing as optical isomers that are non-superimposable mirror images of each other [3]. The presence of this chiral center significantly influences the conformational behavior and spectroscopic properties of the molecule [4].
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural features of butyl 2-chlorobutanoate. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to different molecular environments within the structure [5]. The carbon-13 nuclear magnetic resonance spectrum demonstrates the distinct electronic environments of the eight carbon atoms in the molecule [6] [7].
For related chloroalkanoate esters, carbon atoms bonded to electronegative atoms such as chlorine and oxygen exhibit downfield shifts due to deshielding effects [6]. The carbonyl carbon typically appears in the range of 160 to 220 parts per million, representing the most deshielded carbon environment in the molecule [7]. The carbon bearing the chlorine substituent shows a characteristic downfield shift compared to unsubstituted alkyl carbons [6].
Infrared spectroscopy provides valuable information about the functional groups present in butyl 2-chlorobutanoate. The carbonyl stretching vibration of the ester group appears as a strong absorption band, typically around 1735 wavenumbers for aliphatic esters [8]. Carbon-hydrogen stretching vibrations occur in the region of 2800 to 3000 wavenumbers, while the carbon-chlorine stretching mode appears at lower frequencies [8].
The infrared spectrum fingerprint region between 1500 and 400 wavenumbers contains characteristic absorption patterns that aid in compound identification [8]. The position and intensity of these bands are influenced by the conformational preferences of the molecule and the electronic effects of the chlorine substituent [9].
Mass spectrometric analysis of butyl 2-chlorobutanoate reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 178, with an isotope pattern reflecting the presence of chlorine [10]. Common fragmentation pathways include loss of the butyl group, alpha cleavage adjacent to the carbonyl group, and McLafferty rearrangement processes [10].
The mass spectrum typically shows base peaks corresponding to stable fragment ions, such as those resulting from cleavage of the ester bond and formation of oxonium ions [10]. The chlorine atom influences fragmentation patterns through both inductive and resonance effects, leading to characteristic ion distributions [10].
Butyl 2-chlorobutanoate exhibits rotational isomerism around multiple single bonds, creating a complex conformational landscape [11]. The rotation around the carbon-carbon bonds within the butyl chain generates different rotameric forms with varying energy levels [11]. The most significant conformational changes occur around the bond between the carbonyl carbon and the alpha carbon bearing the chlorine substituent [12].
The energy barriers for rotation around these bonds are typically in the range of 2 to 15 kilocalories per mole, depending on the specific torsional angle and steric interactions [11]. The presence of the chlorine atom introduces additional steric bulk and electronic effects that influence the preferred conformations [9].
The preferred conformations of butyl 2-chlorobutanoate are determined by a combination of steric repulsion, dipolar interactions, and hyperconjugative effects [13]. The anti conformation, where bulky substituents are positioned 180 degrees apart, generally represents the most stable arrangement for unbranched alkyl chains [11]. However, the presence of the chlorine atom and ester functionality modifies these preferences through electronic effects [13].
Hyperconjugative interactions between occupied and unoccupied molecular orbitals contribute to conformational stability [13]. The chlorine atom acts as an electron-withdrawing group, influencing the electron density distribution and affecting the strength of these stabilizing interactions [13]. These electronic effects are particularly pronounced in the alpha position relative to the carbonyl group [13].
Density functional theory calculations provide detailed information about the conformational preferences of butyl 2-chlorobutanoate [14]. These computational methods can predict energy differences between conformers and identify transition states for rotational processes [14]. The calculations typically employ basis sets that adequately describe both the electronic structure of the chlorine atom and the carbonyl group [15].
Molecular mechanics approaches complement quantum mechanical methods by providing rapid screening of large numbers of conformational possibilities [16]. These calculations incorporate empirical parameters for bond lengths, bond angles, and torsional potentials that have been optimized for organic molecules containing halogens and ester groups [16].
The chiral center at the carbon bearing the chlorine atom creates two enantiomeric forms of butyl 2-chlorobutanoate [3]. These optical isomers rotate plane-polarized light in opposite directions, with one enantiomer being dextrorotatory and the other laevorotatory [17]. The magnitude of optical rotation depends on the specific rotation value of the compound and the concentration of the solution [17].
The stereochemical configuration at the chiral center influences the three-dimensional arrangement of substituents and affects intermolecular interactions [4]. This stereochemical variation can lead to differences in physical properties such as melting point, boiling point, and solubility [4].
The conformational flexibility of butyl 2-chlorobutanoate influences the spatial arrangement of substituents around the chiral center [18]. Different conformations may exhibit varying degrees of steric hindrance and electronic interactions, leading to conformer-dependent properties [19]. The ester functionality can adopt either syn or anti conformations relative to other substituents, affecting the overall molecular shape [19].
The interplay between conformational preferences and stereochemical configuration creates a complex relationship between structure and properties [20]. Nuclear magnetic resonance spectroscopy can detect these conformational effects through chemical shift variations and coupling constant changes [20].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C8H15ClO2 | Elemental Analysis | [2] |
| Molecular Weight | 178.656 g/mol | Mass Spectrometry | [1] |
| Exact Mass | 178.076 g/mol | High-Resolution MS | [21] |
| Polar Surface Area | 26.30 Ų | Computational | [21] |
| LogP | 2.347 | Computational | [21] |
| Spectroscopic Parameter | Value Range | Technique | Reference |
|---|---|---|---|
| Carbonyl C=O Stretch | 1735 ± 10 cm⁻¹ | Infrared | [8] |
| C-H Stretch | 2800-3000 cm⁻¹ | Infrared | [8] |
| ¹³C Carbonyl Shift | 160-220 ppm | NMR | [7] |
| Molecular Ion | m/z 178 | Mass Spec | [10] |
| Conformational Parameter | Energy Range | Method | Reference |
|---|---|---|---|
| Rotational Barriers | 2-15 kcal/mol | Computational | [11] |
| Preferred Dihedral Angle | 180° ± 30° | DFT | [14] |
| Conformer Population | Variable | Boltzmann | [19] |